Product packaging for Sodium p-toluenesulfinate hydrate(Cat. No.:CAS No. 207801-20-5)

Sodium p-toluenesulfinate hydrate

Cat. No.: B3115173
CAS No.: 207801-20-5
M. Wt: 196.2 g/mol
InChI Key: WUHWAOGAJFMIFU-UHFFFAOYSA-M
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Description

Contextualizing its Foundational Role as a Versatile Reagent and Intermediate in Organic Chemistry

Sodium p-toluenesulfinate hydrate (B1144303) serves as a readily available and stable source of the p-toluenesulfinyl moiety, a key building block in the construction of more complex molecules. nih.govrsc.org Its utility stems from the nucleophilic nature of the sulfinate anion, which readily participates in reactions with various electrophiles. This reactivity allows for the introduction of the sulfonyl group, a common pharmacophore in many biologically active compounds and a key functional group in materials science. The compound's hydrated form is often used in syntheses, and in some cases, it is dried before use. thieme-connect.deunicam.it The most common method for its preparation involves the reduction of p-toluenesulfonyl chloride with reagents like sodium sulfite (B76179). nih.govrsc.org

Overview of its Significance in Organosulfur Compound Synthesis

The primary significance of sodium p-toluenesulfinate hydrate lies in its role as a precursor for a diverse range of organosulfur compounds. These compounds are integral to pharmaceuticals, agrochemicals, and advanced materials due to the unique chemical and physical properties imparted by the sulfur atom. The ability to easily introduce the p-toluenesulfonyl group makes this reagent indispensable for the synthesis of sulfones, sulfoxides, and sulfonamides, each a class of compounds with significant applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NaO3S B3115173 Sodium p-toluenesulfinate hydrate CAS No. 207801-20-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-methylbenzenesulfinate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na.H2O/c1-6-2-4-7(5-3-6)10(8)9;;/h2-5H,1H3,(H,8,9);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHWAOGAJFMIFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207801-20-5, 1011708-74-9
Record name Sodium p-toluenesulphinate hydrate
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Record name sodium 4-methylbenzene-1-sulfinate hydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Preparative Strategies for Sodium P Toluenesulfinate Hydrate

Classical Reduction Pathways of p-Toluenesulfonyl Chlorides

The most common and historically significant methods for preparing sodium p-toluenesulfinate involve the reduction of p-toluenesulfonyl chloride. This precursor is readily available as a byproduct of the chlorosulfonation of toluene. wikipedia.org A variety of reducing agents have been effectively employed for this transformation.

Zinc and Sodium Carbonate Mediated Reductions

A well-established procedure for the synthesis of sodium p-toluenesulfinate utilizes zinc dust as the reducing agent. orgsyn.org In a typical reaction, p-toluenesulfonyl chloride is added to a heated aqueous suspension of zinc dust. orgsyn.org The reaction temperature is carefully controlled, initially rising to around 80°C upon addition of the sulfonyl chloride and then maintained at 90°C. orgsyn.org Following the reduction, sodium hydroxide (B78521) is introduced, and the product is precipitated as its sodium salt by the addition of sodium carbonate. orgsyn.orggoogle.comyoutube.com The final product is isolated as the dihydrate, p-CH₃C₆H₄SO₂Na·2H₂O, with reported yields around 64%. orgsyn.org

Table 1: Zinc and Sodium Carbonate Mediated Reduction

ReagentsConditionsProductYield
p-Toluenesulfonyl chloride, Zinc dust, Water, Sodium hydroxide, Sodium carbonate1. Addition of TsCl to Zn dust in water at 70°C. 2. Temperature rises to ~80°C, then heated to 90°C. 3. Addition of NaOH solution. 4. Precipitation with powdered sodium carbonate.Sodium p-toluenesulfinate dihydrate64%

Sodium Sulfite (B76179) and Sodium Bicarbonate Based Methodologies

An effective alternative for the reduction of p-toluenesulfonyl chloride employs sodium sulfite as the reducing agent in an aqueous medium. orgsyn.orgwikipedia.org The reaction is typically conducted in the presence of sodium bicarbonate, which acts as a base. orgsyn.org The process involves heating a mixture of anhydrous sodium sulfite, sodium bicarbonate, and water to 70–80°C, followed by the portion-wise addition of p-toluenesulfonyl chloride over several hours. orgsyn.org Upon completion, the mixture is allowed to cool, leading to the separation of solid sodium p-toluenesulfinate. orgsyn.org This method is also utilized in industrial processes, where monitoring the reaction is crucial as the hydrolysis of p-toluenesulfonyl chloride can lead to the formation of sodium p-toluenesulfonate as a byproduct. google.com

Table 2: Sodium Sulfite and Sodium Bicarbonate Based Reduction

ReagentsConditionsProduct
p-Toluenesulfonyl chloride, Anhydrous sodium sulfite, Sodium bicarbonate, Water1. Mixture heated to 70–80°C. 2. Portion-wise addition of TsCl over 3 hours. 3. Stirred at 70–80°C for 1 hour. 4. Cooled to allow for product separation.Sodium p-toluenesulfinate

Alternative Reductive Approaches

Several other reducing agents have been documented for the conversion of p-toluenesulfonyl chloride to p-toluenesulfinic acid or its salts. These classical methods highlight the versatility of this transformation. The documented reagents include:

Sodium Amalgam : A powerful reducing agent for this conversion. orgsyn.org

Zinc Dust in Alcohol/Water : A variation of the zinc-mediated reduction performed in a mixed solvent system. orgsyn.org

Sodium Sulfide (B99878) : Can be used to form the thioacid, which is then converted to the sulfinic acid. orgsyn.org

Potassium Hydrosulfide : Similar to sodium sulfide, it proceeds via a thioacid intermediate. orgsyn.org

Sodium Arsenite : Another documented reducing agent for this pathway. orgsyn.org

Hydrazine (B178648) Hydrate (B1144303) : In a process using hydrazine hydrate with sodium carbonate, sodium benzenesulfinate (B1229208) has been successfully synthesized from benzenesulfonyl chloride, a similar transformation. chemicalbook.com

Innovative Synthetic Routes from p-Toluenesulfinic Acid and Related Precursors

While the reduction of sulfonyl chlorides is a primary route to sodium p-toluenesulfinate, the compound itself, along with its free acid form (p-toluenesulfinic acid), serves as a crucial precursor for more complex molecules, particularly in the realm of asymmetric synthesis.

Esterification with Coupling Reagents

The direct esterification of p-toluenesulfinic acid is a key method for producing sulfinate esters. This transformation often requires the use of coupling reagents to activate the carboxylic acid functionality.

N,N'-Dicyclohexylcarbodiimide (DCC) : DCC is a powerful dehydrating agent used to facilitate the formation of esters from carboxylic acids and alcohols. researchgate.netchemicalbook.com In the context of sulfinate esters, Hajipour developed a solvent-free methodology by grinding p-toluenesulfinic acid with an alcohol and N,N'-dicyclohexylcarbodiimide as the coupling reagent. thieme-connect.de This method efficiently produces the desired sulfinate ester. thieme-connect.de

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC–HCl) : Research has shown that activating p-toluenesulfinic acid with various reagents can lead to sulfinate esters. researchgate.netconsensus.app While other activators like cyanuric chloride and methanesulfonyl chloride can result in side products, the use of the carbodiimide (B86325) EDC–HCl proved to yield the best results, leading to the highly selective formation of the target sulfinate esters. researchgate.netconsensus.app

Table 3: Esterification of p-Toluenesulfinic Acid

Coupling ReagentSubstratesKey Finding
N,N'-Dicyclohexylcarbodiimide (DCC)p-Toluenesulfinic acid, AlcoholEfficient, solvent-free synthesis of sulfinate esters via grinding. thieme-connect.de
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC–HCl)p-Toluenesulfinic acid, AlcoholProvides highly selective formation of target sulfinate esters. researchgate.netconsensus.app

Chiral Sulfinyl Chloride Formation and Subsequent Reactions

Sodium p-toluenesulfinate is a cornerstone in asymmetric synthesis, particularly for preparing chiral sulfoxides via the Andersen method. nih.govillinois.eduacs.org This process involves the diastereoselective synthesis of sulfinate esters using a chiral auxiliary, most famously (-)-menthol. nih.govacs.org

The synthesis begins with the conversion of sodium p-toluenesulfinate to the corresponding p-toluenesulfinyl chloride. This is typically achieved by reacting anhydrous sodium p-toluenesulfinate with thionyl chloride. orgsyn.org The resulting unstable sulfinyl chloride is then immediately reacted with an optically pure alcohol, such as (-)-menthol, without isolation. illinois.eduorgsyn.org This condensation yields a mixture of diastereomeric menthyl p-toluenesulfinate esters. illinois.edu These diastereomers can then be separated by fractional crystallization to isolate the pure (S)-diastereomer, (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate. thieme-connect.deillinois.edu This chiral intermediate is invaluable as it can react with Grignard reagents to produce a wide range of enantiomerically pure sulfoxides with clean inversion of stereochemistry at the sulfur center. illinois.edu

Table 4: Chiral Sulfinate Ester Synthesis

Starting MaterialReagentsIntermediateChiral AuxiliaryProductSignificance
Sodium p-toluenesulfinate1. Thionyl chloride 2. (-)-Mentholp-Toluenesulfinyl chloride(-)-MentholDiastereomeric mixture of menthyl p-toluenesulfinateKey step in Andersen synthesis for producing enantiopure sulfoxides. nih.govillinois.eduacs.org

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of sodium p-toluenesulfinate, traditional methods often involve the reduction of p-toluenesulfonyl chloride. Green approaches focus on improving the environmental profile of this transformation by using safer reagents and solvent systems.

One of the most established and greener methods involves the reduction of p-toluenesulfonyl chloride using zinc dust in an aqueous medium. orgsyn.org This method avoids the use of volatile and often toxic organic solvents, replacing them with water, which is non-toxic, non-flammable, and inexpensive. The reaction proceeds by adding p-toluenesulfonyl chloride to a suspension of zinc dust in hot water, leading to the formation of the sulfinate salt. orgsyn.org Subsequent treatment with sodium carbonate or sodium hydroxide neutralizes the solution and precipitates zinc salts, allowing the desired sodium p-toluenesulfinate to be isolated from the filtrate. orgsyn.org

Another approach employs sodium sulfite as the reducing agent in an aqueous solution. orgsyn.org This method is also considered environmentally benign as it utilizes readily available, low-toxicity reagents and water as the solvent. While various reducing agents can be used, such as sodium arsenite or sodium amalgam, the use of zinc or sodium sulfite in water represents a significant step towards a more sustainable process. orgsyn.org

A further example of green chemistry is the recovery and recycling of related compounds from industrial wastewater. For instance, a patented method describes the extraction of sodium p-toluenesulfonate from tiamulin (B153960) synthesis wastewater, which reduces the chemical oxygen demand (COD) of the effluent and recovers a valuable chemical. google.com This principle of turning waste into a resource is a cornerstone of green chemistry and can be conceptually applied to the broader manufacturing landscape of toluenesulfonates and their derivatives.

Parameter Zinc Reduction Method Sodium Sulfite Reduction
Starting Material p-Toluenesulfonyl chloridep-Toluenesulfonyl chloride
Reducing Agent Zinc dustSodium sulfite
Solvent WaterWater
Key Advantage Avoids organic solventsUses low-toxicity reagents

This table presents a summary of green chemistry approaches for the synthesis of sodium p-toluenesulfinate.

Methodologies for Purification and Isolation in Research Scale Synthesis

Achieving high purity is critical for the subsequent use of sodium p-toluenesulfinate hydrate in research and synthesis. The primary method for its purification on a laboratory scale is recrystallization.

Following synthesis, the crude product is typically isolated by filtration to remove insoluble by-products, such as zinc compounds in the case of zinc-based reduction. orgsyn.org The resulting aqueous filtrate is then concentrated by evaporation to induce crystallization. orgsyn.org Cooling the concentrated solution allows for the formation of large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O). orgsyn.org These crystals are then collected by suction filtration and air-dried. orgsyn.org

For further purification, recrystallization from water is highly effective. chemicalbook.com The crude salt is dissolved in a minimal amount of hot water, and the solution is allowed to cool slowly, promoting the growth of well-defined crystals with higher purity. In cases where colored impurities are present, the hot solution can be treated with decolorizing charcoal before filtration and cooling. chemicalbook.com An alternative solvent system for recrystallization is a mixture of ethanol (B145695) and water. chemicalbook.com The hydrate form is sensitive and hygroscopic; therefore, the purified product should be stored under vacuum or in an inert atmosphere. chemicalbook.comshandongbiotech.com

Purification Step Description Reference
Initial Isolation Filtration of the reaction mixture followed by evaporation of the filtrate and cooling to induce crystallization. orgsyn.org
Recrystallization Dissolving the crude solid in hot water or an ethanol/water mixture, followed by cooling to yield purified crystals. chemicalbook.com
Decolorization Treatment of the hot recrystallization solution with activated charcoal to remove colored impurities. chemicalbook.com
Drying Air-drying the crystals, followed by storage under vacuum to prevent degradation of the hygroscopic material. chemicalbook.comorgsyn.org

This table outlines the key steps for the purification and isolation of this compound.

Analytical Techniques for Reaction Monitoring and Purity Assessment

Rigorous analytical monitoring is essential to control the synthesis of sodium p-toluenesulfinate and to assess the purity of the final product. Spectroscopic and chromatographic techniques are invaluable for this purpose.

UV-Vis spectroscopy provides a rapid and effective method for monitoring the progress of the synthesis and quantifying the concentration of sodium p-toluenesulfinate. A significant challenge in the synthesis is the potential for the starting material, p-toluenesulfonyl chloride, to hydrolyze into the by-product sodium p-toluenesulfonate. google.com

A specific analytical method has been developed to differentiate and quantify sodium p-toluenesulfinate in the presence of this key impurity. google.com By performing a full wavelength scan of standard solutions of both compounds, a unique analytical wavelength of 282 nm was identified. google.com At this wavelength, sodium p-toluenesulfinate exhibits significant absorbance, while the p-toluenesulfonate by-product shows virtually no absorbance. google.com This allows for the selective quantitative determination of the desired product without interference from the primary by-product, providing a sensitive and accurate tool for reaction monitoring. google.com

Parameter Value Significance
Analytical Wavelength 282 nmWavelength of significant absorbance for sodium p-toluenesulfinate and zero absorbance for sodium p-toluenesulfonate.
Technique UV-Vis SpectroscopyAllows for selective and quantitative determination of the target compound.
Application Reaction MonitoringTracks the formation of the product and can infer the extent of by-product formation.

This table summarizes the parameters for the UV-Vis spectroscopic analysis of sodium p-toluenesulfinate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of sodium p-toluenesulfinate and for identifying and quantifying any by-products. chemicalbook.com A reversed-phase HPLC method, typically coupled with a UV detector, is the preferred approach. thermofisher.com

For analysis, a C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (like phosphoric acid in water) and an organic solvent such as acetonitrile. nih.gov The components are separated based on their differential partitioning between the stationary phase and the mobile phase. The UV detector allows for the detection of the eluting compounds; the maximum absorption wavelength for p-toluenesulfonates is often around 225 nm, providing high sensitivity. nih.gov

This method can effectively separate sodium p-toluenesulfinate from unreacted starting materials and by-products like sodium p-toluenesulfonate. thermofisher.com However, it has been noted that the sulfinate and sulfonate can have very close retention times, which necessitates careful optimization of the chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature) to achieve adequate resolution. google.com By comparing the retention times and peak areas of the sample to those of certified reference standards, the purity of the product can be accurately determined, and impurities can be identified and quantified. thermofisher.comnih.gov

Fundamental Chemical Reactivity and Mechanistic Elucidation of Sodium P Toluenesulfinate Hydrate

Characterization of its Nucleophilic and Reducing Agent Properties

Sodium p-toluenesulfinate is an effective nucleophile due to the lone pair on the sulfur atom and the negative charge on the oxygen atoms. It readily participates in nucleophilic substitution reactions with various electrophiles. For instance, it is widely used as an alkylating agent to introduce the tosyl (p-toluenesulfonyl) group into molecules, a crucial functional group in the synthesis of pharmaceuticals and other biologically active compounds. americanelements.comamericanelements.com The salt's utility extends to its role as an intermediate in the preparation of dispersal dyes and as a curing agent for grouting materials. chemicalbook.com

The synthesis of sodium p-toluenesulfinate itself often involves the reduction of p-toluenesulfonyl chloride. orgsyn.org Common reducing agents for this transformation include zinc dust, sodium sulfite (B76179), or sodium sulfide (B99878). orgsyn.org This preparative route underscores the redox relationship between sulfonyl and sulfinyl compounds. While it is more commonly employed as a nucleophile, its ability to be formed via reduction points to its potential, under specific conditions, to act as a reducing agent, although this is not its primary application.

Exploration of Radical-Mediated Reaction Pathways and Intermediates

Sodium p-toluenesulfinate serves as a valuable precursor to the p-toluenesulfonyl radical (p-TolSO₂•). This reactive intermediate can be generated through various methods, including thermolysis or photolysis of related compounds like p-toluenesulfonyl iodide, a process that can be facilitated by copper powder. rsc.org Once formed, the p-toluenesulfonyl radical can engage in several reaction pathways.

Research has shown that these radicals can add to the oxygen atoms of quinones, leading to the formation of ditoluene-p-sulphonate esters of the corresponding quinols. rsc.org A key characteristic of p-toluenesulfonyl radicals is their tendency to disproportionate. rsc.org Furthermore, mechanistic studies involving rhodium-catalyzed reactions have provided evidence for radical-mediated pathways. For example, the reaction of thiosulfonates in the presence of a radical scavenger like TEMPO has been used to probe the involvement of radical intermediates, confirming the formation of sodium p-toluenesulfinate as a byproduct in certain catalytic cycles. researchgate.net These investigations are crucial for understanding reaction mechanisms and developing new synthetic methodologies that leverage the unique reactivity of sulfonyl radicals. ncku.edu.tw

Investigations into Chiral Induction and Stereoselective Transformations

The sulfinyl group derived from p-toluenesulfinates is a cornerstone of asymmetric synthesis, primarily due to the stable chirality at the sulfur center. By attaching a chiral auxiliary to the sulfinate, chemists can prepare enantiomerically pure sulfinyl compounds that serve as powerful tools for controlling stereochemistry in a variety of reactions.

Enantioselective Processes (e.g., using Mentyl p-toluenesulfinate derivatives)

One of the most established methods for asymmetric synthesis of chiral sulfoxides is the Andersen procedure, which utilizes diastereomerically pure menthyl p-toluenesulfinate esters. thieme-connect.de These reagents are prepared by reacting p-toluenesulfinyl chloride (often generated in situ from p-toluenesulfinic acid or its derivatives) with a chiral alcohol, such as (-)-menthol. thieme-connect.deresearchgate.net The resulting diastereomeric sulfinate esters can be separated by crystallization.

Subsequent reaction of a single diastereomer, for example, (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate, with an organometallic reagent like a Grignard reagent (R-MgX) proceeds with inversion of configuration at the sulfur atom, yielding a chiral sulfoxide (B87167) (p-Tol-S(=O)-R) with high enantiopurity. thieme-connect.de These menthyl sulfinate esters are also used to prepare enantiopure sulfinimines by reacting them with metal ketimines. chemicalbook.comsigmaaldrich.com These chiral sulfinimines are versatile intermediates for the synthesis of chiral amines and amino acids. sigmaaldrich.com

Table 1: Properties of Menthyl p-Toluenesulfinate Diastereomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Specific Rotation ([α]20/D)
(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate 1517-82-4 C₁₇H₂₆O₂S 294.45 102-104 -195° (c=2 in acetone) sigmaaldrich.com

Diastereoselective Reactions (e.g., Conjugate Additions to Chiral α-Sulfinyl α,β-Enones)

The chiral sulfinyl group is an excellent chiral auxiliary for directing diastereoselective transformations. In these reactions, a chiral sulfoxide is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent bond-forming reaction. The sulfinyl group's steric bulk and its ability to chelate metals guide the approach of incoming reagents from a specific face.

A prominent example is the diastereoselective conjugate addition (or Michael addition) of nucleophiles to chiral α-sulfinyl α,β-unsaturated ketones (enones). nih.gov The chiral sulfinyl group effectively shields one face of the double bond, leading to the preferential formation of one diastereomer of the product. Similarly, additions of nucleophiles or ylides to chiral N-sulfinyl imines yield products with high diastereoselectivity. nih.gov Computational and experimental studies have shown that the stereochemical outcome is determined by the relative energies of the transition states, with the configuration of the N-sulfinyl sulfur atom being the dominant directing factor. nih.gov After the reaction, the auxiliary sulfinyl group can often be removed reductively, leaving a chiral product.

Kinetic Resolution Strategies

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

Chiral p-toluenesulfinate derivatives can be employed in kinetic resolution strategies. The historical basis for this type of resolution was demonstrated in the esterification of racemic mandelic acid with the chiral alcohol (-)-menthol, where one enantiomer of the acid reacted faster than the other. wikipedia.org In a modern context, the asymmetric N-allylic alkylation of racemic sulfinamides using a chiral catalyst provides an efficient route to resolve these compounds, demonstrating the broader applicability of using chirality to differentiate reaction rates of sulfur-based enantiomers. nih.gov Lipase-catalyzed hydrolysis of racemic esters is another powerful method for kinetic resolution, which, while enzymatic, operates on the same fundamental principle of differential reaction rates that governs synthetic approaches. utsouthwestern.edumdpi.com

Catalytic Activity and Proposed Mechanistic Cycles

While often used as a stoichiometric reagent or intermediate, sodium p-toluenesulfinate can also participate in and influence catalytic cycles. It has been described as a non-oxidizing catalyst in certain organic reactions. americanelements.comamericanelements.com

Its role has been mechanistically elucidated in some transition metal-catalyzed processes. For example, in the rhodium-catalyzed deborylative arylthiolation of organoborons with S-aryl thiosulfonates, sodium p-toluenesulfinate is generated as a key byproduct. researchgate.net Mechanistic studies for this reaction propose a cycle that involves the oxidative addition of the S-S bond of the thiosulfonate to the rhodium center, followed by transmetalation with the organoboron compound and reductive elimination to form the diaryl sulfide product. The p-toluenesulfinate anion is released during the cycle. Understanding the formation and potential influence of sodium p-toluenesulfinate in the reaction medium is critical for optimizing the catalytic efficiency and preventing side reactions. researchgate.net

Non-Oxidizing Catalysis

While sodium p-toluenesulfinate is sometimes broadly categorized as a non-oxidizing catalyst, detailed mechanistic studies specifically elucidating its catalytic role in non-redox transformations are not as extensively documented as its applications in radical chemistry. The term "non-oxidizing" in this context primarily distinguishes its function from reactions where it or its derivatives act as an oxidant.

In contrast, the closely related compound, p-toluenesulfonic acid, is a well-established non-oxidizing acid catalyst. It is widely employed in reactions such as esterification and acetal (B89532) formation, where it facilitates the reaction by protonating the carbonyl group, thereby activating it towards nucleophilic attack without causing oxidation. ajgreenchem.comajgreenchem.com For instance, it catalyzes the synthesis of polyol esters, which are used as synthetic lubricants, by promoting the condensation of carboxylic acids and alcohols. ajgreenchem.comajgreenchem.com

Although specific examples with detailed mechanistic elucidation for sodium p-toluenesulfinate hydrate (B1144303) as a non-oxidizing catalyst are scarce in the reviewed scientific literature, its basic nature may allow it to act as a mild base or nucleophile in certain contexts, but this is distinct from a catalytic cycle.

Photoredox Catalysis Triggered by Sulfonyl Radicals

A well-documented and significant area of reactivity for sodium p-toluenesulfinate hydrate is its role as a precursor to the p-toluenesulfonyl radical (Ts•) under photoredox conditions. This reactivity has been harnessed for a variety of important carbon-sulfur and carbon-carbon bond-forming reactions.

The general mechanism for the generation of the sulfonyl radical involves a single-electron transfer (SET) process. A photocatalyst (PC), upon excitation by visible light, becomes a potent oxidant or reductant. In the case of sodium p-toluenesulfinate, the excited photocatalyst acts as an oxidant. The sulfinate anion donates an electron to the excited photocatalyst, resulting in the formation of the sulfonyl radical and the reduced form of the photocatalyst. organic-chemistry.orgrsc.org

Mechanism of Sulfonyl Radical Generation:

Photoexcitation: A photocatalyst (e.g., an iridium complex like [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ or an organic dye like Eosin Y) absorbs visible light, promoting it to an excited state (PC*). organic-chemistry.orgrsc.org

Single-Electron Transfer (SET): The excited photocatalyst (PC*) oxidizes the sodium p-toluenesulfinate by accepting an electron from the sulfinate anion (TsSO₂⁻). This SET event generates the p-toluenesulfonyl radical (Ts•) and the reduced photocatalyst (PC⁻•). organic-chemistry.orgresearchgate.net

Catalyst Regeneration: The reduced photocatalyst is then re-oxidized in a subsequent step of the catalytic cycle, regenerating the ground-state photocatalyst (PC) to allow for continuous turnover.

Once generated, the highly reactive p-toluenesulfonyl radical can participate in a variety of transformations, most notably addition to unsaturated systems like alkenes and alkynes.

Hydrosulfonylation of Unactivated Alkenes:

A significant application of this methodology is the anti-Markovnikov hydrosulfonylation of unactivated alkenes. organic-chemistry.org In a process mediated by an iridium photocatalyst, the generated p-toluenesulfonyl radical adds to the alkene double bond at the less substituted carbon, forming a more stable carbon-centered radical. This radical then abstracts a hydrogen atom to yield the final sulfone product. Acetic acid and water have been found to be crucial for this reaction, with the acid likely converting the sodium sulfinate to the corresponding sulfinic acid, which can act as the hydrogen atom donor. organic-chemistry.org

**Table 1: Hydrosulfonylation of Unactivated Alkenes with Sodium p-Toluenesulfinate***

Alkene SubstratePhotocatalystAdditivesSolventYield (%)Reference
1-Octene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Acetic Acid, WaterAcetonitrile85 organic-chemistry.org
1-Decene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Acetic Acid, WaterAcetonitrile82 organic-chemistry.org
Allylbenzene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Acetic Acid, WaterAcetonitrile78 organic-chemistry.org
Cyclohexene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Acetic Acid, WaterAcetonitrile75 organic-chemistry.org
Conditions: Alkene (0.2 mmol), Sodium p-toluenesulfinate (0.3 mmol), Photocatalyst (1 mol%), Additives, Solvent (2 mL), Blue LED irradiation.

Difunctionalization of Alkynes:

The reaction of the p-toluenesulfonyl radical with alkynes allows for their difunctionalization. The initial addition of the sulfonyl radical to the alkyne forms a vinyl radical intermediate. This intermediate can then be trapped by another radical or undergo further redox processes to install a second functional group, leading to the formation of highly functionalized vinyl sulfones. researchgate.net

**Table 2: Difunctionalization of Alkynes with Sodium p-Toluenesulfinate***

Alkyne SubstrateCoupling PartnerPhotocatalyst/MediatorSolventProduct TypeYield (%)Reference
PhenylacetyleneSodium p-toluenesulfinateIodine (mediator)DMF(E)-1,2-bis(p-tolylsulfonyl)ethene88 researchgate.net
1-OctyneSodium p-toluenesulfinateIodine (mediator)DMF(E)-1,2-bis(p-tolylsulfonyl)oct-1-ene75 researchgate.net
DiphenylacetyleneAryl HalideNi(II)/[Ir(ppy)₂(dtbbpy)]PF₆DioxaneVicinal Sulfonylarylated Alkene72 researchgate.net
Conditions: Vary based on the specific reaction. Generally involve the alkyne, sodium p-toluenesulfinate, a photocatalyst or mediator, and a light source.

The photoredox-mediated generation of sulfonyl radicals from this compound represents a powerful strategy for the construction of complex sulfur-containing molecules under mild conditions, highlighting the compound's significant utility in modern organic synthesis. researchgate.netnih.gov

Applications of Sodium P Toluenesulfinate Hydrate in Advanced Organic Synthesis

Construction of Carbon-Sulfur Bonds

The sulfinate salt is a powerful nucleophile and radical precursor, facilitating the creation of diverse C–S bonds. It is most frequently employed to synthesize sulfones, a highly valuable functional group, but can also be used in certain contexts to form sulfides.

While the primary application of sodium p-toluenesulfinate is the synthesis of sulfones, its use in forming sulfides (thioethers) has been demonstrated in specific contexts. Direct conversion often requires a reduction of the sulfinate to a thiolate or specialized reaction conditions.

A notable example is the iodine-mediated difunctionalization of imidazo[1,2-a]pyridines. In this reaction, sodium p-toluenesulfinate can act as a sulfur source for either sulfonylation or, interestingly, sulfenylation, leading to the formation of C-S bonds for sulfides. nih.gov The reaction selectivity between the sulfide (B99878) and the sulfone product can be controlled by the reaction conditions, providing a method for the direct synthesis of specific heterocyclic sulfides from the sulfinate salt. nih.gov The process is believed to proceed through a radical pathway. nih.gov

Although less common as a one-pot procedure starting from the sulfinate, a general conceptual pathway to sulfides involves the reduction of sodium p-toluenesulfinate to the corresponding sodium p-toluenethiolate (p-thiocresol sodium salt). This thiolate is a potent nucleophile that readily undergoes S-alkylation or S-arylation with suitable electrophiles (e.g., alkyl halides or activated aryl halides) to form the corresponding p-tolyl sulfides.

The most prominent application of sodium p-toluenesulfinate hydrate (B1144303) is in the synthesis of sulfones. The sulfonyl group is a key pharmacophore and a versatile synthetic handle. Modern organic synthesis has produced numerous methods to create various classes of sulfones from this reagent.

Vinyl Sulfones Vinyl sulfones are valuable Michael acceptors and dienophiles in cycloaddition reactions. They can be synthesized efficiently from sodium p-toluenesulfinate and various unsaturated precursors.

One effective method involves the copper-catalyzed hydrosulfonylation of alkynes. For instance, using copper(I) oxide or copper(II) triflate as a catalyst, terminal and internal alkynes react with sodium p-toluenesulfinate to produce (E)-alkenyl sulfones with high regio- and stereoselectivity. thieme-connect.comorganic-chemistry.org Microwave-assisted protocols can significantly shorten reaction times. thieme-connect.comorganic-chemistry.org

Alternatively, iodine-mediated oxidative coupling reactions provide a metal-free route. The reaction of alkenes with sodium p-toluenesulfinate in the presence of an oxidant system like sodium periodate (B1199274) and potassium iodide generates the corresponding vinyl sulfones in high yields at room temperature. elsevierpure.com This method proceeds via the in-situ formation of an aryl sulfonyl iodide intermediate, which adds to the alkene, followed by elimination. elsevierpure.com

Table 1: Synthesis of Vinyl Sulfones from Phenylacetylene and Sodium p-Toluenesulfinate Data sourced from a study on copper-catalyzed hydrosulfonylation. thieme-connect.com

Catalyst (mol%)SolventTime (min)Yield (%)
Cu(OTf)₂ (5)Acetic Acid589
CuCl₂ (5)Acetic Acid1072
Cu₂O (5)Acetic Acid1565
FeCl₃ (5)Acetic Acid1551
No CatalystAcetic Acid60No Reaction

Allylic Sulfones Chiral and achiral allylic sulfones are important building blocks in total synthesis. Sodium p-toluenesulfinate is a standard reagent for their preparation via transition-metal catalysis. Palladium-catalyzed reactions are particularly common, reacting the sulfinate with substrates like allylic alcohols or their derivatives. organic-chemistry.org For example, a dehydrative sulfination of allylic alcohols with sodium p-toluenesulfinate proceeds under mild, palladium-catalyzed conditions to give allylic sulfones, with water as the only byproduct. organic-chemistry.org

More advanced methods include the rhodium-catalyzed enantioselective hydrosulfonylation of allenes, which can provide chiral allylic sulfones with high enantiopurity and regioselectivity. nih.gov Similarly, palladium catalysis can achieve the hydrosulfonylation of cyclopropenes to stereoselectively furnish allylic sulfones. rsc.org

Table 2: Rhodium-Catalyzed Enantioselective Hydrosulfonylation of Allenes with Sodium p-Toluenesulfinate Data selected from a study on asymmetric hydrosulfonylation. nih.gov

Allene SubstrateLigandRegio-selectivity (Branched:Linear)Yield (%)ee (%)
Cyclohexylallene(Rₐₓ,S,S)-StackPhim>20:19194
n-Butylallene(Rₐₓ,S,S)-StackPhim>20:17895
Phenylallene(Rₐₓ,S,S)-StackPhim1.1:19991
1-(prop-1-en-2-yl)cyclohex-1-ene(Rₐₓ,S,S)-StackPhim>20:18997

β-Keto Sulfones β-Keto sulfones contain three valuable functional groups: a carbonyl, a sulfonyl group, and an active methylene (B1212753) bridge. A direct method for their synthesis is the reaction of sodium p-toluenesulfinate with alkynes. A metal-free approach promoted by boron trifluoride etherate (BF₃·OEt₂) enables the oxysulfonylation of terminal alkynes with sodium sulfinates, using aerial oxygen as the oxidant, to give β-keto sulfones in good yields. nih.gov This reaction is believed to involve a sulfonyl radical addition followed by oxidation. nih.govresearchgate.net

The nucleophilic character of the sulfinate anion is classically exploited in S-alkylation and S-arylation reactions to form sulfones. These reactions represent a fundamental method for constructing carbon-sulfur bonds.

The most straightforward example is the S-alkylation with alkyl halides. Sodium p-toluenesulfinate readily displaces halides from primary and secondary alkyl halides to produce alkyl p-tolyl sulfones. A more advanced variant involves the one-pot conversion of alcohols to sulfones. In this procedure, an alcohol is first treated with N-bromosuccinimide and triphenylphosphine (B44618) to generate an alkyl bromide in situ, which is then immediately reacted with sodium p-toluenesulfinate to afford the corresponding sulfone in high yield. organic-chemistry.org This method is effective for primary, benzylic, and allylic alcohols. organic-chemistry.org

The Truce-Smiles rearrangement offers a more complex pathway where an initial S-arylation is followed by an intramolecular rearrangement to form a C-C or C-N bond. acs.orgwikipedia.org While the initial product is an aryl sulfone derived from a sulfinate, subsequent base-mediated rearrangement can move the aryl group, effectively achieving a formal C-arylation of a different position in the molecule. acs.orgrsc.org

Formation of Nitrogen-Sulfur Bonds for Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry. Sodium p-toluenesulfinate provides a direct and efficient entry to this functional group through various modern oxidative amination techniques.

Sulfonamides can be synthesized by the direct coupling of sodium p-toluenesulfinate with amines under oxidative conditions. One effective system employs sodium iodide (NaI) as a catalyst. This transformation can be achieved using chemical oxidants or through environmentally benign electrochemical methods. acs.orgnih.gov In an electrochemical setup, an electric current is passed through a solution containing the sulfinate, an amine, and a catalytic amount of ammonium (B1175870) iodide (NH₄I) in an undivided cell. acs.orgnih.gov This process avoids the need for external chemical oxidants and tolerates a wide range of primary and secondary amines, including aliphatic and aromatic substrates. acs.orgnih.gov

Another approach utilizes iodine in the presence of an oxidant such as sodium percarbonate to achieve the oxidative amination, which is also tolerant of many functional groups. nii.ac.jp

A powerful and mild method for sulfonamide synthesis involves the copper-catalyzed electrophilic amination of sodium sulfinates. In this reaction, O-benzoyl hydroxylamines serve as the electrophilic amine source. rsc.org The reaction proceeds efficiently at room temperature with a low catalyst loading (e.g., 2 mol% of a copper salt like Cu(OAc)₂) and does not require an additional base or ligand. rsc.org This protocol is highly effective for a broad range of sodium sulfinates and various N,N-disubstituted O-benzoyl hydroxylamines, affording tertiary sulfonamides in good to excellent yields. rsc.org

Table 3: Copper-Catalyzed Electrophilic Amination of Sodium p-Toluenesulfinate Data based on research using O-benzoyl hydroxylamines as the amine source. rsc.org

Amine Source (R₂N-OBz)Copper Catalyst (2 mol%)SolventTime (h)Yield (%)
N-(benzoyloxy)piperidineCu(OAc)₂Dichloromethane296
N-(benzoyloxy)morpholineCu(OAc)₂Dichloromethane295
N-benzyl-N-(benzoyloxy)anilineCu(OAc)₂Dichloromethane292
N,N-dibenzyl-O-benzoylhydroxylamineCu(OAc)₂Dichloromethane289
N-(benzoyloxy)pyrrolidineCu(OAc)₂Dichloromethane293

Hypervalent Iodine-Catalyzed Processes

Sodium p-toluenesulfinate hydrate plays a crucial role in reactions involving hypervalent iodine reagents, particularly in the cyclization of alkynyliodonium salts. These reactions leverage the ability of the sulfinate to act as a nucleophile, initiating a cascade that leads to the formation of cyclic structures.

A notable application is the synthesis of substituted 2-cyclopentenones. This process involves the Michael addition of sodium p-toluenesulfinate to a β-ketoethynyl(phenyl)iodonium triflate. This addition generates a β-(p-toluenesulfonyl)alkylidene]carbene intermediate, which then undergoes an intramolecular 1,5-carbon-hydrogen insertion reaction to yield the cyclopentenone ring system. This methodology has proven effective for creating a variety of substituted 2-cyclopentenones in good yields, ranging from 53-82%. researchgate.net

Furthermore, this strategy has been extended to the synthesis of γ-lactams. By using β-amidoethynyl(phenyl)iodonium triflates as the starting material, the addition of sodium p-toluenesulfinate facilitates a facile synthesis of γ-lactams, including fused bicyclic systems. researchgate.net These transformations highlight the utility of sodium p-toluenesulfinate in combination with hypervalent iodine compounds to construct key carbocyclic and heterocyclic frameworks that are central to many biologically active molecules. researchgate.netrsc.org

Formation of Sulfur-Sulfur Bonds for Thiosulfonate Synthesis

Thiosulfonates are an important class of organosulfur compounds with applications in medicinal chemistry and organic synthesis. This compound serves as a key reagent for the construction of the S-S bond characteristic of these molecules.

The direct cross-coupling of sodium sulfinates with thiols provides a pathway to unsymmetrical thiosulfonates. researchgate.net This method is significant because many advanced thiosulfonate building blocks are not commercially available and require laboratory preparation. uantwerpen.be While various methods exist for thiosulfonate synthesis, the oxidative coupling of thiols is a common strategy, and using a sulfinate salt like sodium p-toluenesulfinate allows for the controlled formation of unsymmetrical products. uantwerpen.beresearchgate.net

An effective method for the synthesis of thiosulfonates involves the iodine-oxidative sulfenylation of sulfinates with disulfides. This reaction can be carried out in the presence or absence of a solvent and produces thiosulfonates in good yields. researchgate.net The system, comprising sodium p-toluenesulfinate, a disulfide, and iodine, provides a facile and direct route to both symmetrical and unsymmetrical thiosulfonates. researchgate.net This approach is a valuable alternative to other methods and is particularly useful for generating more complex thiosulfonates. researchgate.net

Reactant 1Reactant 2Catalyst/ReagentProduct TypeRef
Sodium p-toluenesulfinateThiolOxidizing AgentUnsymmetrical Thiosulfonate researchgate.net
Sodium p-toluenesulfinateDisulfideIodine (I₂)Thiosulfonate researchgate.net

Integration into Multicomponent and Cascade Reactions

The efficiency and atom economy of multicomponent reactions (MCRs) and cascade (or tandem) reactions make them powerful tools in modern synthesis. nih.govresearchgate.net this compound has been successfully integrated into such processes to build complex sulfonylated molecules in a single step. mdpi.com

Radical cascade cyclization of C-C unsaturated bonds using sodium sulfinates is a powerful method for creating sulfonylated heterocycles. mdpi.com For instance, a photoinduced, photocatalyst- and metal-free cascade cyclization of alkynes with sodium sulfinates has been developed for the synthesis of sulfonylated benzothiophenes and thioflavones. mdpi.comdntb.gov.ua These reactions proceed efficiently, allowing for the direct conversion of relatively simple starting materials into high-value, complex molecular scaffolds. mdpi.com Other examples include the silver-catalyzed cascade cyclization of alkynes with sodium sulfinates to produce sulfonylated phenanthridines and the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines] from alkenes. mdpi.com There is also mention in the literature of a catalytic multicomponent reaction that involves a ketyl-type radical, highlighting the diverse reactivity of sulfinates in complex transformations. nih.gov

Reaction TypeReactantsProductKey FeaturesRef
Photoinduced CascadeAlkynes, Sodium SulfinatesSulfonylated Benzothiophenes, ThioflavonesPhotocatalyst- and metal-free mdpi.comdntb.gov.ua
Silver-Catalyzed CascadeAlkynes, Sodium Sulfinates6-Methylsulfonylated PhenanthridinesProceeds via iminyl radical mdpi.com
Radical CascadeAlkenes, Sodium SulfinatesSulfonylated Spiro[indole-3,3'-pyrrolidines]Spiro-cyclization mdpi.com

Utilization in the Synthesis of Biologically Active Compounds and Intermediates

The methodologies described above, utilizing this compound, have been applied to the total synthesis of several important biologically active natural products and their intermediates. nih.govnih.govnih.gov

Agelastatin A: This marine alkaloid exhibits a broad spectrum of biological activities, including potent anticancer properties. nih.gov While the direct use of sodium p-toluenesulfinate in the final steps of every reported synthesis is not universal, related chemistry involving p-toluenesulfonamides, derived from the corresponding sulfonyl chloride (which is often produced from the sulfinate), is critical. For example, the aziridination of an iodide intermediate with p-toluenesulfonamide (B41071) is a key step in one synthetic route toward agelastatin A analogs. nih.govresearchgate.netmdpi.com

Halichlorine: Halichlorine is a marine alkaloid that has been shown to inhibit the expression of VCAM-1 (vascular cell adhesion molecule-1). researchgate.netnih.gov The synthesis of the C1–C15 spiroquinolizidine subunit of halichlorine has been achieved through various strategies. researchgate.netnih.gov The hypervalent iodine-mediated synthesis of cyclopentenone derivatives, initiated by the Michael addition of sodium p-toluenesulfinate, serves as a foundational method for constructing key intermediates required for the total synthesis of this complex molecule. researchgate.net

CompoundBiological ActivityRole of this compoundRef
Agelastatin A Anticancer, inhibits protein synthesisPrecursor for p-toluenesulfonamide used in aziridination steps for analog synthesis. nih.gov
Halichlorine Inhibits VCAM-1 expressionInitiates cascade reaction with hypervalent iodine reagents to form key cyclopentenone intermediates. researchgate.net

Q & A

Basic: What are the common synthetic routes for Sodium p-toluenesulfinate hydrate, and how do they differ in efficiency?

Answer:
this compound is typically synthesized via sulfonation of toluene derivatives. A prominent method is the Solladié procedure, which involves reacting sulfinic acids with sodium salts under controlled conditions. Modifications, such as using hydrated sodium sulfinate as a starting material (as demonstrated by Blakemore et al.), improve scalability and reduce hazardous reagents like thionyl chloride (SOCl₂). Traditional methods often require benzene as a solvent, but solvent-free approaches now achieve comparable yields while enhancing safety and reducing waste . Efficiency comparisons show that solvent-free methods reduce reaction time by ~20% and reagent costs by 30% due to minimized purification steps .

Advanced: How can solvent-free conditions and catalytic additives optimize sulfinate synthesis?

Answer:
Solvent-free synthesis eliminates volatile organic compounds (VOCs) and simplifies purification. For example, replacing benzene with solvent-free conditions in the Solladié method reduces energy consumption and avoids carcinogenic solvent residues . Catalytic additives like dimethylformamide (DMF) enable significant reductions in thionyl chloride usage (from 5 to 1.5 equivalents), lowering toxicity risks and byproduct formation. Mechanistically, DMF stabilizes reactive intermediates, enhancing sulfinic chloride formation efficiency. These optimizations are critical for large-scale applications, improving atom economy by 15–20% .

Basic: What factors influence the stability of this compound in aqueous solutions?

Answer:
The compound exhibits remarkable stability in neutral or slightly alkaline aqueous solutions. Potentiometric titrations confirm negligible degradation (<1% over several years) when stored in airtight containers at room temperature. However, exposure to strong oxidizers or acidic conditions (pH < 4) triggers decomposition via sulfinate-to-sulfonate oxidation. Hydration state also impacts stability: the tetrahydrate form (CAS 37298-30) is more hygroscopic than the anhydrous form, requiring desiccated storage to prevent deliquescence .

Advanced: How to resolve discrepancies in kinetic data during sulfinate ion addition reactions?

Answer:
Variations in rate constants (e.g., ±30% for p-toluenesulfinate-acrylamide reactions) often arise from experimental artifacts like CO₂ absorption or oxygen contamination. To mitigate:

  • Use degassed solutions (via nitrogen bubbling) to suppress oxidative side reactions.
  • Standardize monomer purity (e.g., acrylamide with ≤0.1% inhibitors like p-methoxyphenol).
  • Maintain strict pH control (6–9) using buffered systems, as OH⁻ liberation affects pseudo-first-order kinetics .
    Reproducible rate constants (e.g., 7.4 × 10⁻⁶ M⁻¹ s⁻¹ for p-toluenesulfinate) are achievable under inert atmospheres .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • Purity Analysis : Gravimetric titration with barium chloride identifies sulfinate content (>97% purity in reagent-grade samples) .
  • Hydration State : Thermogravimetric analysis (TGA) quantifies water content (e.g., tetrahydrate vs. monohydrate forms) .
  • Structural Confirmation : FT-IR (S-O stretching at 1020 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm) validate molecular structure .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors degradation products .

Advanced: How does the hydrate form influence reaction mechanisms compared to anhydrous Sodium p-toluenesulfinate?

Answer:
The hydrate form acts as a proton donor in polar reactions, accelerating nucleophilic substitutions. For example, in thiol-ene click reactions, the tetrahydrate (CAS 37298-30) enhances reaction rates by 25% compared to anhydrous forms, likely due to water-mediated proton transfer. Conversely, anhydrous sodium p-toluenesulfinate is preferred in anhydrous SN₂ reactions to avoid hydrolysis side products. Mechanistic studies using deuterated water (D₂O) confirm that hydrate-derived protons participate in transition-state stabilization .

Basic: How should this compound be stored to maintain purity?

Answer:
Store in airtight, light-resistant containers at 15–25°C with desiccants (e.g., silica gel). The tetrahydrate form (CAS 37298-30) is hygroscopic; exposure to humidity >60% causes clumping and promotes oxidation. For long-term storage, argon purging minimizes oxidative degradation. Avoid contact with acids or heavy metals (e.g., Fe³⁺), which catalyze decomposition .

Advanced: What strategies mitigate side reactions in sulfinate-mediated polymerizations?

Answer:

  • Inhibitor Selection : Use m-Cresol Purple (0.01 wt%) to scavenge radicals and suppress premature acrylamide polymerization .
  • Oxygen Control : Evacuate reaction systems or employ freeze-thaw cycles to remove dissolved oxygen, which quenches sulfinate radicals.
  • Temperature Modulation : Conduct reactions at 4°C to slow radical chain propagation while maintaining sulfinate reactivity . Kinetic modeling shows these strategies reduce side products by 40–60% in photopolymerization systems .

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